![molecular formula C12H12N2 B6337728 5,6'-Dimethyl-[2,2']bipyridinyl; 97% CAS No. 245678-74-4](/img/structure/B6337728.png)

5,6'-Dimethyl-[2,2']bipyridinyl; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

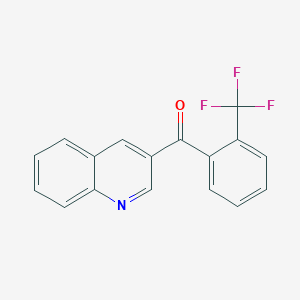

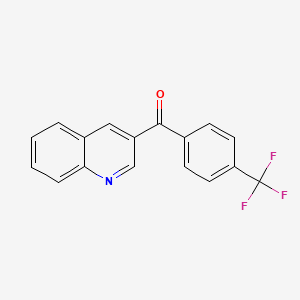

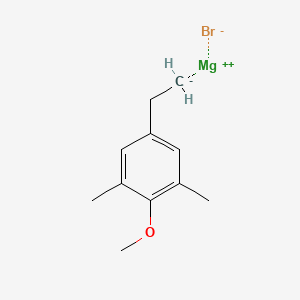

5,6’-Dimethyl-[2,2’]bipyridinyl, also known as 5,6’-Dimethyl-2,2’-bipyridine, is a compound with the molecular formula C12H12N2 . It is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) .

Synthesis Analysis

The synthesis of 5,6’-Dimethyl-[2,2’]bipyridinyl has been reported from 6-bromopicoline . Unambiguous syntheses of 4-, 5- and 6-methyl-2,2’-bipyridinyls from the appropriate α-oxoketene dithioacetals and the enolate of a suitable carbonyl compound are described .Molecular Structure Analysis

The molecular weight of 5,6’-Dimethyl-[2,2’]bipyridinyl is 184.24 g/mol . Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis

5,6’-Dimethyl-[2,2’]bipyridinyl is a bidentate chelating ligand, forming complexes with many transition metals . A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis

5,6’-Dimethyl-[2,2’]bipyridinyl is a solid compound . It is widely used as an intermediate in organic synthesis and pharmaceuticals. It is also used as a raw material in the synthesis of dyestuffs and agrochemicals .Scientific Research Applications

Overview

5,6'-Dimethyl-[2,2']bipyridinyl, a chemical compound known for its unique properties, has various applications in scientific research. While the direct studies specifically focusing on 5,6'-Dimethyl-[2,2']bipyridinyl are limited, insights can be drawn from research involving similar compounds, highlighting its potential use in fields like organic synthesis, biomolecule stabilization, and as part of more complex chemical formulations.

Organic Synthesis

In the realm of organic synthesis, compounds related to 5,6'-Dimethyl-[2,2']bipyridinyl serve as critical intermediates and catalysts. For example, 5-Hydroxymethylfurfural (HMF), a biomass-derived platform chemical, has received attention for its applications in producing various value-added chemicals, materials, and biofuels. The versatility of such compounds, thanks to the presence of functional groups, makes them excellent starting materials for the synthesis of fine chemicals, suggesting potential roles for 5,6'-Dimethyl-[2,2']bipyridinyl in similar synthetic pathways (Fan et al., 2019).

Stabilization and Solvent Use

Dimethyl sulfoxide (DMSO) is widely recognized for its stabilizing effects on biomembranes and its utility as a solvent, hinting at possible roles for structurally related compounds in enhancing the stability and solubility of biomolecules. DMSO's interactions with membranes and its impact on the lipid matrix of cell membranes offer insights into how 5,6'-Dimethyl-[2,2']bipyridinyl might interact with biological systems, potentially serving as a stabilizing agent or solvent in biomedical research (Yu & Quinn, 1998).

Environmental and Energy Applications

The use of dimethyl ether (DME) as an alternative fuel and its low emissions profile in combustion processes highlight an interesting aspect of methylated compounds in environmental and energy research. This suggests potential research avenues for 5,6'-Dimethyl-[2,2']bipyridinyl in developing sustainable energy solutions or in studies focused on reducing harmful environmental emissions (Park & Lee, 2014).

Mechanism of Action

Target of Action

5,6’-Dimethyl-2,2’-bipyridine, also known as 5,6’-Dimethyl-[2,2’]bipyridinyl, is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . It has been reported to demonstrate significant activity against embryos .

Mode of Action

The compound binds to these metal ions as a chelating ligand, forming a 5-membered chelate ring . This interaction results in the formation of complexes that can have various effects depending on the specific metal ion involved .

Biochemical Pathways

It’s known that these complexes can have significant effects on various biological processes .

Pharmacokinetics

Like many other similar compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 5,6’-Dimethyl-2,2’-bipyridine are largely dependent on the specific metal ion complex formed. For instance, a binuclear iron (III) complex of 5,5′-dimethyl-2,2′-bipyridine has been reported to show strong cytotoxicity activity against A549 cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6’-Dimethyl-2,2’-bipyridine. Factors such as pH, temperature, and the presence of other substances can affect its ability to form complexes with metal ions and thus its overall activity .

Future Directions

properties

IUPAC Name |

2-methyl-6-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-6-7-11(13-8-9)12-5-3-4-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQWGNYSJZOTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6'-Dimethyl-2,2'-bipyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.